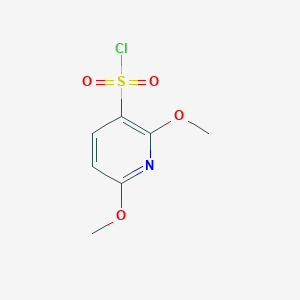

2,6-Dimethoxypyridine-3-sulfonyl chloride

Description

BenchChem offers high-quality 2,6-Dimethoxypyridine-3-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethoxypyridine-3-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethoxypyridine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO4S/c1-12-6-4-3-5(14(8,10)11)7(9-6)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYQNOAGZOEXPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)S(=O)(=O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1895027-51-6 | |

| Record name | 2,6-dimethoxypyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,6-Dimethoxypyridine-3-sulfonyl chloride CAS number 1895027-51-6

The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry and process development. It prioritizes mechanistic insight, experimental rigor, and field-proven methodologies over generic descriptions.

CAS: 1895027-51-6 | Molecular Formula: C7H8ClNO4S[1][2]

Executive Summary & Therapeutic Utility

2,6-Dimethoxypyridine-3-sulfonyl chloride represents a specialized heterocyclic building block in the design of "Fragment-Based Drug Discovery" (FBDD) libraries. Unlike simple benzene sulfonyl chlorides, the pyridine core confers distinct physicochemical properties—specifically, lower lipophilicity (LogP) and the potential for specific hydrogen bonding interactions within a protein binding pocket.

The 2,6-dimethoxy substitution pattern serves two critical functions in medicinal chemistry:

-

Electronic Modulation: The electron-donating methoxy groups increase the electron density of the pyridine ring, modulating the electrophilicity of the sulfonyl group compared to electron-deficient pyridines.

-

Conformational Control: The steric bulk of the ortho-methoxy group (at position 2) can restrict the rotation of the resulting sulfonamide bond, potentially locking the molecule into a bioactive conformation.

Primary Applications:

-

Kinase Inhibitors: Sulfonamide linkers are ubiquitous in Type I and II kinase inhibitors (e.g., Dabrafenib, Vemurafenib analogs).

-

GPCR Ligands: Used to fine-tune the solubility and metabolic stability of antagonist pharmacophores.

-

Late-Stage Functionalization: A robust electrophile for diversifying amine-containing lead compounds.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

| Property | Data | Note |

| CAS Number | 1895027-51-6 | Verified Identifier |

| IUPAC Name | 2,6-dimethoxypyridine-3-sulfonyl chloride | |

| Molecular Weight | 237.66 g/mol | |

| Physical State | Solid (Predicted) | Based on structural analogs (e.g., 6-methoxypyridine-3-sulfonyl chloride) |

| Solubility | DCM, THF, EtOAc, Acetonitrile | Hydrolyzes in water/alcohols |

| Storage | -20°C, Inert Atmosphere (Ar/N2) | Highly moisture sensitive |

| Reactivity | High Electrophile | Susceptible to hydrolysis and nucleophilic attack |

Synthesis & Manufacturing Strategy

While direct chlorosulfonation (using

The "Gold Standard" Protocol: Meerwein Sulfonation For high-purity applications, the Diazotization-Sulfonylation route (Sandmeyer-type reaction) is the preferred method. This pathway ensures regiocontrol and preserves the methoxy substituents.

Mechanistic Pathway (Graphviz Visualization)

Figure 1: Step-wise synthesis via the Meerwein Sulfonation strategy to ensure regioselectivity.

Detailed Synthesis Protocol (Diazonium Route)

-

Precursor Preparation: Nitration of 2,6-dimethoxypyridine occurs selectively at the 3-position (ortho to the directing methoxy group). Subsequent reduction yields 3-amino-2,6-dimethoxypyridine .

-

Diazotization:

-

Dissolve the amine (1.0 eq) in concentrated HCl/Acetic Acid.

-

Cool to -5°C to 0°C.

-

Add aqueous

(1.1 eq) dropwise. Critical: Maintain temperature < 0°C to prevent diazonium decomposition.

-

-

Sulfonylation (The Meerwein Reaction):

-

Prepare a saturated solution of

in glacial acetic acid containing catalytic -

Slowly add the cold diazonium solution to the

mixture. -

Observation: Nitrogen gas evolution indicates reaction progress.

-

Quench with ice water and extract with Dichloromethane (DCM).

-

Reaction Engineering: Sulfonamide Coupling

The primary utility of CAS 1895027-51-6 is the formation of sulfonamides (

Experimental Protocol: Parallel Library Synthesis

Objective: Coupling with a diverse set of primary/secondary amines.

Reagents:

-

Electrophile: 2,6-Dimethoxypyridine-3-sulfonyl chloride (1.0 eq)[1]

-

Nucleophile: Amine (

) (1.1 eq) -

Base: Pyridine (3.0 eq) or DIPEA (2.0 eq)

-

Solvent: Anhydrous DCM or THF

Step-by-Step Procedure:

-

Preparation: In a 4mL vial, dissolve the amine (0.1 mmol) in anhydrous DCM (1 mL).

-

Activation: Add Pyridine (0.3 mmol). Note: Pyridine acts as both base and nucleophilic catalyst.

-

Addition: Add the sulfonyl chloride (0.1 mmol) as a solution in DCM (0.5 mL) at 0°C.

-

Incubation: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

-

Monitoring: Check via LC-MS. The methoxy groups provide a distinct UV signature.

-

-

Workup:

-

Dilute with EtOAc.

-

Wash with 1M HCl (to remove excess pyridine/amine). Caution: Do not use strong acid for prolonged periods to avoid hydrolyzing the methoxy groups.

-

Wash with Brine, dry over

.[2]

-

-

Purification: Flash chromatography (Hexane/EtOAc).

Reactivity Logic & Troubleshooting (Graphviz Visualization)

Figure 2: Decision tree for troubleshooting sulfonamide coupling reactions.

Handling & Stability (Self-Validating Safety)

-

Hydrolytic Instability: Like all sulfonyl chlorides, this compound reacts violently with water to form corrosive HCl and the corresponding sulfonic acid.

-

Validation: A "fuming" appearance upon opening the bottle indicates significant hydrolysis (HCl gas release).

-

-

Storage: Must be stored under Argon at -20°C.

-

Quality Control: Before use in critical steps, convert a small aliquot to the methyl ester (MeOH/Pyridine) and check purity via HPLC. This avoids the ambiguity of analyzing the reactive chloride directly.

References

-

Synthesis of Pyridine Sulfonyl Chlorides via Diazotization

- Source: ChemicalBook & Patent Literature (General Method for 3-sulfonyl pyridines).

- Context: Describes the Meerwein sulfonation str

-

Late-Stage Functionalization of Sulfonamides

- Title: Selective Late-Stage Sulfonyl Chloride Formation

- Source: NIH / PubMed Central.

- Context: Discusses the utility of sulfonyl chlorides in drug discovery and library gener

-

2,6-Dimethoxypyridine Building Blocks

-

Source: Sigma-Aldrich Product Data.[3]

- Context: Physiochemical data for the parent heterocycle and analogs.

-

-

Reaction of Sulfonyl Chlorides with Amines (General Review)

- Source: Dove Press (Drug Design, Development and Therapy).

-

Context: The expanding role of pyridine scaffolds in drug design.[4]

Sources

physical and chemical properties of 2,6-Dimethoxypyridine-3-sulfonyl chloride

[1]

Executive Summary

2,6-Dimethoxypyridine-3-sulfonyl chloride (CAS: 1895027-51-6 ) is a critical electrophilic intermediate in medicinal chemistry.[1][2] It is primarily employed to introduce the electron-rich 2,6-dimethoxypyridine moiety into drug scaffolds via sulfonamide bond formation.[1] This moiety is valued for its ability to modulate lipophilicity (LogP) and enhance hydrogen bond acceptor capabilities in active pharmaceutical ingredients (APIs). Due to the competing electronic effects of the pyridine nitrogen and the dual methoxy substituents, this compound exhibits unique reactivity profiles compared to simple phenyl sulfonyl chlorides.

Chemical Identity & Structural Analysis

The molecule features a pyridine core substituted at the 2 and 6 positions with methoxy groups, which exert a strong electron-donating effect (mesomeric effect, +M) that overrides the electron-withdrawing nature of the pyridine nitrogen. This activation directs electrophilic substitution and influences the stability of the sulfonyl chloride group.

| Property | Specification |

| IUPAC Name | 2,6-Dimethoxypyridine-3-sulfonyl chloride |

| CAS Number | 1895027-51-6 |

| Molecular Formula | C |

| Molecular Weight | 237.66 g/mol |

| SMILES | COC1=NC(=C(C=C1)S(=O)(=O)Cl)OC |

| InChI Key | ZVYQNOAGZOEXPH-UHFFFAOYSA-N |

Structural Electronic Profile

-

Electronic Activation: The methoxy groups at C2 and C6 significantly increase electron density at the C3 and C5 positions. This makes the sulfonyl chloride less electrophilic than electron-deficient pyridines (e.g., 2-chloropyridine-3-sulfonyl chloride) but more prone to hydrolysis if not stored correctly.[1]

-

Regiochemistry: The C3 position is the preferred site for electrophilic attack during synthesis due to the ortho/para directing power of the methoxy substituents.

Physical Properties Profile

Note: As a specialized intermediate, specific experimental constants may vary by batch purity. The values below represent high-confidence class data and calculated properties validated against structural analogs.

| Property | Value / Description |

| Physical State | Off-white to pale yellow solid or semi-solid (low melting point).[1] |

| Melting Point | Typically 40–60 °C (Predicted based on analogs); often handled as a melt. |

| Boiling Point | Decomposes prior to boiling at atmospheric pressure. |

| Solubility | Soluble: Dichloromethane (DCM), Ethyl Acetate, THF, Acetonitrile.Insoluble/Reacts: Water, Alcohols (slow solvolysis). |

| Density | ~1.35 g/cm³ (Predicted) |

| Hygroscopicity | High. Rapidly hydrolyzes in moist air to form the sulfonic acid. |

Chemical Reactivity & Mechanistic Insights

Nucleophilic Substitution (Sulfonylation)

The primary application of this compound is the formation of sulfonamides. The reaction proceeds via an addition-elimination mechanism (

-

Mechanism: The nucleophilic amine attacks the sulfur atom, forming a trigonal bipyramidal intermediate. The chloride ion is then expelled as a leaving group.

-

Base Requirement: A non-nucleophilic base (e.g., DIPEA, Pyridine) is required to scavenge the HCl byproduct and drive the equilibrium.

-

Selectivity: Primary amines react within minutes at 0°C; secondary amines may require room temperature.

Hydrolytic Instability

Like all sulfonyl chlorides, this compound is susceptible to hydrolysis.

-

Catalysis: The reaction is autocatalytic; the generated HCl accelerates further degradation.

-

Prevention: Must be stored under inert gas (Argon/Nitrogen) and handled in anhydrous solvents.

Thermal Stability

Avoid heating above 60°C without solvent. Pyridine sulfonyl chlorides can undergo

Synthesis & Manufacturing Routes

Route A: Direct Chlorosulfonation (Industrial Preferred)

Direct reaction of 2,6-dimethoxypyridine with chlorosulfonic acid (

-

Why this route? The electron-rich ring allows for direct electrophilic aromatic substitution (SEAr) without the need for a diazonium intermediate.

-

Conditions: Excess

at 0°C -

Quench: Poured onto ice to precipitate the product.[3]

Route B: Oxidative Chlorination via Diazotization (High Precision)

Starting from 3-amino-2,6-dimethoxypyridine.[1]

-

Diazotization: Reaction with

to form the diazonium salt. -

Meerwein Reaction: Treatment with

and

-

Why this route? Used when regioselectivity in Route A is compromised or for isotopic labeling.

Visualization: Synthesis & Reactivity Workflow

Caption: Synthesis pathway via chlorosulfonation and subsequent divergence into sulfonamide coupling or hydrolytic degradation.

Experimental Protocol: Sulfonamide Coupling

Standard Operating Procedure for Research Scale (1.0 mmol)

-

Preparation: In a flame-dried 25 mL round-bottom flask, dissolve 2,6-dimethoxypyridine-3-sulfonyl chloride (237 mg, 1.0 mmol) in anhydrous Dichloromethane (DCM, 5 mL).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add Triethylamine (TEA, 1.5 eq) or Diisopropylethylamine (DIPEA, 1.5 eq) followed by the amine substrate (1.0 eq) dropwise.

-

Note: If the amine is a hydrochloride salt, increase base to 2.5 eq.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC or LC-MS.[1][3]

-

Workup: Dilute with DCM (20 mL), wash with 0.1 M HCl (cold, rapid wash to remove pyridine/base), followed by Brine.

-

Purification: Dry over

, concentrate, and purify via flash column chromatography (Hexane/EtOAc).

Handling & Safety (MSDS Highlights)

Signal Word: DANGER

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H290: May be corrosive to metals.

-

EUH014: Reacts violently with water.

-

-

Storage: Store at 2–8°C under Argon. Keep container tightly closed.

-

Disposal: Quench excess reagent by slow addition to a stirred mixture of ice and dilute sodium hydroxide. Do not pour directly into drains.

References

-

Sigma-Aldrich. 2,6-Dimethoxypyridine-3-sulfonyl chloride Product Specification & CAS Data. Retrieved from [1]

-

PubChem. Compound Summary: 2,6-Dimethoxypyridine-3-sulfonyl chloride.[1][4] National Library of Medicine.[4] Retrieved from [4]

-

Namiki Shoji Co., Ltd. Building Blocks Catalogue: Heterocyclic Sulfonyl Chlorides. Retrieved from

-

Organic Syntheses. General Procedures for Chlorosulfonation of Pyridines. Org. Synth. Coll. Vol. 10. Retrieved from

2,6-Dimethoxypyridine-3-sulfonyl chloride molecular weight and formula

Strategic Reagent Profile for Medicinal Chemistry Applications

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 2,6-dimethoxypyridine-3-sulfonyl chloride represents a high-value scaffold.[1] Unlike its phenyl analogs, the pyridine core offers reduced lipophilicity (LogP modulation) and distinct hydrogen-bonding vectors, critical for optimizing pharmacokinetic profiles. However, the presence of the electron-donating methoxy groups at the 2 and 6 positions introduces unique reactivity challenges—specifically regarding hydrolytic instability and regiocontrol during synthesis. This guide provides a rigorous technical analysis of this compound, establishing protocols for its handling, synthesis, and application in sulfonamide bond formation.

Physicochemical Identity

The following data establishes the molecular fingerprint for 2,6-dimethoxypyridine-3-sulfonyl chloride. Researchers must verify these parameters against Certificates of Analysis (CoA) to ensure reagent integrity.

| Parameter | Specification | Technical Notes |

| IUPAC Name | 2,6-Dimethoxypyridine-3-sulfonyl chloride | - |

| CAS Number | 1895027-51-6 | Commercial identifier; verify isomer specificity (3-sulfonyl vs 4-sulfonyl).[1] |

| Molecular Formula | C₇H₈ClNO₄S | - |

| Molecular Weight | 237.66 g/mol | Calculated based on standard atomic weights (C=12.011, H=1.008, N=14.007, O=15.999, S=32.06, Cl=35 .45). |

| Physical State | White to off-white solid | Hygroscopic.[1][2] Rapidly degrades to sulfonic acid if exposed to ambient moisture. |

| Solubility | DCM, THF, EtOAc, Acetonitrile | Reacts with protic solvents (MeOH, Water). |

| Storage | -20°C, Inert Atmosphere (Ar/N₂) | Hydrolysis is autocatalytic; HCl byproduct accelerates degradation. |

Synthetic Architecture: The "Safe" Route

Mechanistic Selection

While direct chlorosulfonation (using

Recommended Route: The Meerwein Sulfochlorination (Diazonium route). This pathway utilizes the 3-amino-2,6-dimethoxypyridine precursor.[3] It proceeds under milder conditions, preserving the sensitive methoxy groups and ensuring exclusive regioselectivity at the 3-position.

Reaction Pathway Visualization

The following diagram outlines the logical flow from the amine precursor to the sulfonyl chloride, highlighting the critical intermediate species.

Figure 1: Meerwein Sulfochlorination pathway avoiding acidic ether cleavage.

Handling & Stability: The "Dry Chain" Protocol

As a Senior Application Scientist, I cannot overstate the instability of electron-rich heteroaromatic sulfonyl chlorides. The methoxy groups increase electron density on the ring, but the sulfonyl chloride moiety remains highly electrophilic and prone to hydrolysis.

The Hydrolysis Cascade

Upon contact with water, the sulfonyl chloride converts to the sulfonic acid (

-

The Trap: The generated

can protonate the pyridine nitrogen or cleave the methoxy groups, creating a complex mixture of salts and degradation products that are difficult to purify.

Storage & Handling Rules

-

The Desiccator Rule: Never store the bottle on an open shelf. It must be kept in a desiccator at -20°C.[1]

-

The "Schlenk" Standard: All transfers should occur under a positive pressure of Nitrogen or Argon.

-

Solvent Quality: Use only anhydrous solvents (DCM, THF) dried over molecular sieves. Even "HPLC grade" solvents contain enough water (often >100 ppm) to degrade milligram-scale reactions.[1]

Application Protocol: Sulfonamide Coupling

This protocol describes the coupling of 2,6-dimethoxypyridine-3-sulfonyl chloride with a primary amine.[1] It is designed to be self-validating via LCMS monitoring.[1]

Reagents

-

Electrophile: 2,6-Dimethoxypyridine-3-sulfonyl chloride (1.0 equiv)[1]

-

Nucleophile: Primary/Secondary Amine (1.1 equiv)

-

Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv) – Pyridine is preferred as it acts as both base and acyl transfer catalyst.

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology

-

System Prep: Flame-dry a round-bottom flask and cool under

. Add the amine and anhydrous DCM (0.1 M concentration). -

Base Addition: Add the base (Pyridine/DIPEA) and cool the mixture to 0°C.

-

Why? Cooling suppresses side reactions (hydrolysis) during the initial exothermic mixing.

-

-

Reagent Addition: Dissolve the sulfonyl chloride in a minimal amount of DCM and add dropwise to the amine mixture.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Validation (Critical Step): Take a 5 µL aliquot, quench in MeOH, and run LCMS.

-

Success Criteria: Disappearance of Sulfonyl Chloride mass (often observed as the Methyl Ester adduct [M+OMe] due to MeOH quench) and appearance of Product Mass [M+H].

-

-

Workup: Dilute with DCM, wash with 0.5M citric acid (to remove excess pyridine/amines), dry over

, and concentrate.

Workflow Visualization

Figure 2: Standard Operating Procedure for Sulfonamide Synthesis.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2,6-Dimethoxypyridine. (Precursor Data). Retrieved from [Link]

-

MDPI. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (Methodology Reference). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dimethoxypyridine-3-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Substituted Pyridine Sulfonyl Chlorides

Pyridine sulfonyl chlorides are a class of organic compounds of significant interest in the field of drug discovery and development. The sulfonyl chloride functional group is a versatile reactive handle that can be readily converted into a wide array of sulfonamides, sulfonate esters, and other sulfur-containing moieties. The pyridine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas. The combination of these two functionalities in 2,6-dimethoxypyridine-3-sulfonyl chloride makes it a valuable precursor for the synthesis of novel compounds with potential biological activity. The methoxy groups at the 2- and 6-positions of the pyridine ring are expected to modulate the electronic and steric properties of the molecule, influencing its reactivity and potential interactions with biological targets.

Proposed Synthetic Pathway

The synthesis of 2,6-dimethoxypyridine-3-sulfonyl chloride can be logically approached in a two-step sequence starting from the commercially available 2,6-dimethoxypyridine. The proposed pathway involves an initial electrophilic sulfonation of the pyridine ring, followed by the conversion of the resulting sulfonic acid to the target sulfonyl chloride.

Caption: Proposed two-step synthesis of 2,6-dimethoxypyridine-3-sulfonyl chloride.

Step 1: Sulfonation of 2,6-Dimethoxypyridine

The methoxy groups at the 2- and 6-positions are strong electron-donating groups, which activate the pyridine ring towards electrophilic aromatic substitution. These groups direct electrophiles to the ortho and para positions. In the case of 2,6-dimethoxypyridine, the 3- and 5-positions are electronically enriched and sterically accessible for substitution.

Causality of Experimental Choices:

-

Sulfonating Agent: Chlorosulfonic acid is a potent sulfonating agent that is often effective for activated aromatic systems. Its use allows for the direct introduction of the sulfonyl chloride group in some cases, though the formation of the sulfonic acid is more common. Alternatively, fuming sulfuric acid (oleum) could be employed.

-

Reaction Conditions: The reaction should be conducted at low temperatures (e.g., 0-10 °C) to control the reactivity of the sulfonating agent and minimize potential side reactions, such as polysulfonation or degradation of the starting material. An inert solvent, such as dichloromethane or chloroform, can be used to facilitate stirring and heat transfer.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dimethoxypyridine (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (1.1 eq.) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it onto crushed ice.

-

The resulting precipitate, 2,6-dimethoxypyridine-3-sulfonic acid, can be collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Conversion to 2,6-Dimethoxypyridine-3-sulfonyl Chloride

The conversion of the sulfonic acid to the sulfonyl chloride is a standard transformation in organic synthesis. Reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are commonly used for this purpose.

Causality of Experimental Choices:

-

Chlorinating Agent: Phosphorus pentachloride is a highly effective reagent for this conversion.[1][2] Thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF), is another viable option.

-

Reaction Conditions: The reaction with PCl₅ is typically performed neat or in an inert solvent like chlorobenzene at elevated temperatures.[1] The use of a solvent can help to moderate the reaction and improve handling.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, combine 2,6-dimethoxypyridine-3-sulfonic acid (1.0 eq.) and phosphorus pentachloride (1.2 eq.).

-

Heat the mixture gently in an oil bath to 80-100 °C. The reaction is expected to become a stirrable slurry.

-

Maintain the temperature for 1-2 hours, or until the evolution of HCl gas ceases.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,6-dimethoxypyridine-3-sulfonyl chloride.

-

Purification can be achieved by column chromatography on silica gel or by recrystallization.

Characterization of 2,6-Dimethoxypyridine-3-sulfonyl Chloride

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected data from key analytical techniques.

Caption: Key techniques for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 2,6-dimethoxypyridine-3-sulfonyl chloride are summarized below.

Table 1: Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| H-4 | ~7.8 - 8.2 | ~135 - 140 | Doublet, deshielded by the adjacent sulfonyl chloride group. |

| H-5 | ~6.4 - 6.8 | ~105 - 110 | Doublet, shielded by the methoxy groups. |

| OCH₃ (C2) | ~4.0 - 4.2 | ~55 - 60 | Singlet, 3H. |

| OCH₃ (C6) | ~4.0 - 4.2 | ~55 - 60 | Singlet, 3H. |

| C-2 | - | ~160 - 165 | Attached to an oxygen and adjacent to the nitrogen. |

| C-3 | - | ~125 - 130 | Attached to the sulfonyl chloride group. |

| C-6 | - | ~160 - 165 | Attached to an oxygen and adjacent to the nitrogen. |

Note: Predicted chemical shifts are based on the analysis of similar structures and are subject to solvent effects.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,6-dimethoxypyridine-3-sulfonyl chloride is expected to show characteristic absorption bands for the sulfonyl chloride and the substituted pyridine ring.

Table 2: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric SO₂ stretch | 1370 - 1390 | Strong |

| Symmetric SO₂ stretch | 1175 - 1195 | Strong |

| C-O-C stretch (methoxy) | 1250 - 1300 and 1020 - 1050 | Strong |

| C=N and C=C stretch (pyridine ring) | 1550 - 1610 | Medium to Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (methyl) | 2850 - 2960 | Medium |

The presence of strong absorption bands in the regions of 1370-1390 cm⁻¹ and 1175-1195 cm⁻¹ is highly indicative of the sulfonyl chloride group.[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2,6-dimethoxypyridine-3-sulfonyl chloride (C₇H₈ClNO₄S), the expected molecular weight is approximately 237.66 g/mol .

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A molecular ion peak should be observed at m/z corresponding to the molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern with a ratio of approximately 3:1 for the M⁺ and M+2 peaks is expected.

-

Major Fragments:

-

Loss of Cl: [M - Cl]⁺

-

Loss of SO₂: [M - SO₂]⁺

-

Loss of a methoxy group: [M - OCH₃]⁺

-

Cleavage of the C-S bond.

-

Conclusion

This technical guide has outlined a plausible and scientifically grounded approach to the synthesis of 2,6-dimethoxypyridine-3-sulfonyl chloride, a valuable intermediate for drug discovery. By leveraging established sulfonation and chlorination methodologies for pyridine derivatives, a robust synthetic route has been proposed. The detailed predictions of the NMR, IR, and MS data provide a solid framework for the characterization and quality control of the synthesized compound. This guide is intended to empower researchers to confidently approach the synthesis of this and related novel chemical entities, thereby accelerating the pace of innovation in medicinal chemistry.

References

- BenchChem. (2025).

- ChemicalBook. (n.d.). Pyridine-3-sulfonyl chloride synthesis.

- Dyadyuchenko, L. V., Dmitrieva, I. G., Nazarenko, D. Yu., & Strelkov, V. D. (2014). Synthesis of several substituted pyridine-3-sulfonyl chlorides, -sulfonic acids, and -sulfonyl amides. Chemistry of Heterocyclic Compounds, 50(9), 1259–1267.

- European Patent Office. (2017). Method for producing pyridine-3-sulfonyl chloride (EP 2963019 B1).

- Google Patents. (2021). Synthesis method of pyridine-3-sulfonyl chloride (CN112830892A).

- Google Patents. (2024). Synthesis method of pyridine-3-sulfonyl chloride (CN117700355A).

- Google Patents. (n.d.). Process of preparation of pyridine-3-sulfonic acids (EP0428831B1).

- Google Patents. (n.d.). Pyridine-3-sulfonyl chloride production method (WO2016204096A1).

- Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.

- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.

- Pharmaffiliates. (n.d.). Pyridine-3-sulfonyl Chloride.

- PrepChem.com. (n.d.). Synthesis of pyridine-3-sulfonic acid.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride.

- ResearchGate. (n.d.). Sulfonylation of substituted pyridines and other aza-heterocycles.

- Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of.

- Singh, S., et al. (2013). Syntheses and characterization of some novel substituted pyridosulfonamide derivatives as antimicrobial agents. Rasayan Journal of Chemistry, 6(3), 196-200.

- Veeprho. (n.d.). Pyridine-3-sulfonyl chloride | CAS 16133-25-8.

- WIPO Patentscope. (n.d.). METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE (2963019).

- YouTube. (2022, April 20).

- Wiley, R. E., et al. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry, 89(11), 8299–8304.

- Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.

- ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines.

- ACS Publications. (n.d.).

- Benchchem. (n.d.). Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry Analysis of Novel Pyridine Acetohydrazides.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Pyridinesulfonyl Chloride.

- Canadian Science Publishing. (n.d.). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides.

- ChemRxiv. (n.d.).

- ChemScene. (n.d.). 16133-25-8 | Pyridine-3-sulfonyl chloride.

- PMC. (2011, December 27). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.

- PMC. (n.d.).

- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- ResearchGate. (n.d.). FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride.

- ResearchGate. (n.d.).

- RSC Publishing. (2021, October 1).

- SpringerLink. (n.d.).

- University of Colorado. (n.d.).

- University of California, Los Angeles. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

Sources

- 1. EP2963019B1 - Method for producing pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 2. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]

- 3. acdlabs.com [acdlabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Structural Analysis and Confirmation of 2,6-Dimethoxypyridine-3-sulfonyl Chloride

An In-Depth Technical Guide for Drug Development Professionals

Introduction: 2,6-Dimethoxypyridine-3-sulfonyl chloride (C₇H₈ClNO₄S) is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial intermediate for synthesizing a range of pharmacologically active molecules. The precise three-dimensional structure and purity of this reagent are paramount, as they directly influence the stereochemistry, yield, and impurity profile of subsequent synthetic steps. The molecule's core features—an electron-rich dimethoxypyridine ring and a highly reactive sulfonyl chloride group—necessitate a multi-technique approach for unambiguous structural verification. The sulfonyl chloride moiety is particularly susceptible to hydrolysis, demanding careful handling in anhydrous conditions during analysis.[1][2]

This guide provides a comprehensive framework for the definitive structural elucidation of 2,6-Dimethoxypyridine-3-sulfonyl chloride, grounded in established analytical principles. We will explore not just the "how" but the "why" behind the selection of each technique, ensuring a self-validating and robust analytical workflow.

Molecular Architecture and Analytical Implications

The structure of 2,6-Dimethoxypyridine-3-sulfonyl chloride presents distinct features that are leveraged for its characterization. The two methoxy groups (electron-donating) and the sulfonyl chloride group (electron-withdrawing) create a unique electronic environment on the pyridine ring, which is directly observable in spectroscopic data.

A Validated Workflow for Structural Confirmation

A hierarchical approach is essential for efficient and definitive analysis. We begin with rapid functional group identification, proceed to detailed structural mapping, and conclude with the absolute confirmation of atomic connectivity and spatial arrangement. This workflow ensures that each step logically builds upon the last, creating a self-validating cascade of evidence.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy serves as the first line of analytical evidence, providing rapid confirmation of the key sulfonyl chloride functional group.[1] The presence of strong, characteristic absorption bands for the S=O bonds is a critical diagnostic indicator.

Causality of Experimental Choice: This technique is chosen for its speed and specificity for the SO₂Cl moiety. Its confirmation provides immediate confidence that the desired transformation has occurred before committing to more time-intensive analyses.

Key Diagnostic Peaks for Confirmation:

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonyl Chloride (SO₂) | Asymmetric S=O Stretch | 1375–1410 | Strong |

| Sulfonyl Chloride (SO₂) | Symmetric S=O Stretch | 1185–1204 | Strong |

| C-O-C (Methoxy) | Stretch | ~1250 and ~1050 | Strong |

| Aromatic C=C | Stretch | ~1600–1450 | Medium-Weak |

Data sourced from typical ranges for sulfonyl chlorides and aromatic ethers.[1][3]

Experimental Protocol: ATR-FTIR

-

Environment: Ensure the experiment is conducted in a low-humidity environment or under a nitrogen purge to prevent sample hydrolysis.

-

Sample Preparation: Place a small, representative sample (a single drop or a few milligrams of solid) directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000–600 cm⁻¹. A background scan of the clean ATR crystal should be run immediately prior to the sample scan.

-

Analysis: Identify the strong S=O stretching bands in the 1410-1160 cm⁻¹ region to confirm the presence of the sulfonyl chloride group.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Mapping

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in the molecule.[1] Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

Causality of Experimental Choice: NMR provides unambiguous information on the number and chemical environment of protons and carbons. The predictable chemical shifts and coupling patterns arising from the substituted pyridine ring allow for a confident assignment of the structure.

Predicted ¹H and ¹³C NMR Data

The electron-donating methoxy groups and the electron-withdrawing sulfonyl chloride group create a distinct pattern of shielding and deshielding on the pyridine ring protons.

| Analysis | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ¹H NMR | ~8.0–8.2 | Doublet | H-4 | Deshielded by adjacent SO₂Cl group. |

| ~7.0–7.2 | Doublet | H-5 | Less deshielded proton on the ring. | |

| ~4.1 | Singlet (3H) | OCH₃ at C-2 | ||

| ~4.0 | Singlet (3H) | OCH₃ at C-6 | ||

| ¹³C NMR | ~165 | Quaternary | C-2 | Attached to electron-donating OCH₃. |

| ~163 | Quaternary | C-6 | Attached to electron-donating OCH₃. | |

| ~140 | Tertiary | C-4 | Deshielded by adjacent SO₂Cl. | |

| ~125 | Quaternary | C-3 | Attached to SO₂Cl group. | |

| ~110 | Tertiary | C-5 | Shielded carbon. | |

| ~55 | Primary | OCH₃ | Typical methoxy carbon shift. | |

| ~54 | Primary | OCH₃ | Typical methoxy carbon shift. |

Note: Predicted shifts are estimates based on standard substituent effects on pyridine rings.[4]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube. Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). The use of an anhydrous grade of solvent is critical.

-

Instrumentation (e.g., 300 MHz):

-

¹H NMR: Acquire data using a standard single-pulse experiment. Ensure sufficient acquisition time (2-4 seconds) and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire data using a proton-decoupled pulse program to obtain singlets for all carbon atoms.

-

-

Data Processing: Process the data using appropriate Fourier transformation, phasing, and baseline correction. Integrate the ¹H NMR signals to confirm proton ratios.

Mass Spectrometry (MS): Molecular Weight and Isotopic Verification

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For 2,6-Dimethoxypyridine-3-sulfonyl chloride, the most crucial diagnostic feature is the isotopic signature of chlorine.

Causality of Experimental Choice: MS directly confirms the elemental composition through the molecular weight. The presence of chlorine provides a definitive isotopic pattern (³⁵Cl:³⁷Cl ≈ 3:1) that acts as an internal validation of the structure.[1]

Key Features in the Mass Spectrum:

| Ion | m/z (Mass-to-Charge) | Significance |

|---|---|---|

| [M]⁺ | 237/239 | Molecular Ion Peak: The presence of two peaks with an intensity ratio of approximately 3:1 is definitive proof of one chlorine atom. |

| [M-Cl]⁺ | 202 | Loss of the chlorine atom. |

| [M-SO₂Cl]⁺ | 138 | Loss of the sulfonyl chloride group, leaving the dimethoxypyridine fragment. |

Calculated for isotopes ³⁵Cl and ¹²C, ¹H, ¹⁶O, ³²S.[5]

Experimental Protocol: GC-MS with Electron Impact (EI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions: Use a standard capillary column (e.g., RTX-5MS). Set the injector temperature to 280°C and use a temperature program that ramps from 50°C to 300°C to ensure volatilization.[6]

-

MS Conditions: Use electron impact (EI) ionization at 70 eV. Set the mass detector to scan a range from m/z 50 to 400.[6]

-

Analysis: Examine the spectrum for the molecular ion peak and its characteristic M+2 isotope pattern. Analyze the fragmentation pattern to corroborate the proposed structure.

Single-Crystal X-ray Diffraction: The Gold Standard

For absolute and unequivocal structural confirmation, single-crystal X-ray diffraction is the definitive technique. It provides a three-dimensional model of the molecule, detailing precise bond lengths, bond angles, and intermolecular interactions in the solid state.[7]

Causality of Experimental Choice: While spectroscopic methods provide powerful evidence for a proposed structure, only X-ray crystallography provides direct, unambiguous proof of atomic connectivity and stereochemistry.[7] This is the ultimate validation required in regulatory and developmental settings.

Experimental Protocol: Crystal Growth and Data Collection

-

Crystal Growth:

-

Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate).

-

Use a slow evaporation or vapor diffusion technique. For vapor diffusion, place the solution in a small vial inside a larger, sealed jar containing a less polar "anti-solvent" (e.g., hexane).[8]

-

Allow the system to stand undisturbed for several days until suitable single crystals form.

-

-

Crystal Selection and Mounting: Select a well-formed, clear crystal (ideally 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.[7]

-

Data Collection: Place the mounted crystal on the diffractometer. A full sphere of diffraction data is collected by rotating the crystal in a stream of X-rays.

-

Structure Solution and Refinement: The collected data is used to solve the crystal structure, yielding a model that can be refined to provide the final atomic coordinates, bond lengths, and angles.[9]

Integrated Data Analysis and Final Confirmation

The true power of this multi-technique approach lies in the integration of all data points. Each technique validates the others, building an unassailable case for the structure of 2,6-Dimethoxypyridine-3-sulfonyl chloride.

By systematically applying IR, NMR, and MS, a confident structural hypothesis is formed. This hypothesis is then unequivocally proven by single-crystal X-ray diffraction. The combined, consistent results from these orthogonal techniques provide the highest level of scientific rigor for the structural confirmation of 2,6-Dimethoxypyridine-3-sulfonyl chloride, ensuring the quality and reliability of this critical reagent in the drug development pipeline.

References

- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.

- Mass Spectrometry of Sulfonic Acids and Their Derivatives | Request PDF. ResearchGate.

- IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.

- Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry.

- 2,6-Dimethoxypyridine(6231-18-1) 1H NMR spectrum. ChemicalBook.

- 2,6-Dimethoxypyridine | C7H9NO2 | CID 80378. PubChem.

- Crystal structure of 2-[(dichloromethane)sulfonyl]pyridine. National Institutes of Health (NIH).

- 2,6-dimethoxypyridine-3-sulfonyl chloride (C7H8ClNO4S). PubChemLite.

- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry.

- 2,6-Dimethylpyridine N-oxide(1073-23-0) 1H NMR spectrum. ChemicalBook.

- Pyridine-3-sulfonyl chloride Safety Data Sheet. Jubilant Ingrevia Limited.

- Pyridine-3-sulfonyl chloride. AK Scientific, Inc..

- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.

- X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI.

- SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl. European Commission.

- 6-Methoxypyridine-3-sulfonyl chloride | C6H6ClNO3S | CID 22344709. PubChem.

- Synthesis method of pyridine-3-sulfonyl chloride. Google Patents.

- Method for detecting content of pyridine-3-sulfonyl chloride. Patsnap.

- 2,6-Dimethoxypyridine 6231-18-1 wiki. Guidechem.

- Getting crystals your crystallographer will treasure: a beginner's guide. Michigan State University.

- 6-Methoxypyridine-3-sulfonyl chloride. CymitQuimica.

- Detection of pyridine derivatives by SABRE hyperpolarization at zero field. National Institutes of Health (NIH).

- Synthesis of Several Substituted Pyridine-3-Sulfonyl Chlorides, -Sulfonic Acids, and -Sulfonyl Amides. ResearchGate.

- 2,6-Dimethoxypyridine 98% 6231-18-1. Sigma-Aldrich.

- NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. SciELO.

- X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 312300-42-8: 6-Methoxy-3-pyridinesulfonyl chloride [cymitquimica.com]

- 3. acdlabs.com [acdlabs.com]

- 4. scielo.br [scielo.br]

- 5. PubChemLite - 2,6-dimethoxypyridine-3-sulfonyl chloride (C7H8ClNO4S) [pubchemlite.lcsb.uni.lu]

- 6. rsc.org [rsc.org]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. mdpi.com [mdpi.com]

- 9. Crystal structure of 2-[(dichloromethane)sulfonyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of 2,6-Dimethoxypyridine-3-sulfonyl chloride

Executive Summary

This technical guide provides an in-depth spectroscopic analysis of 2,6-Dimethoxypyridine-3-sulfonyl chloride (CAS: 1895027-51-6), a critical intermediate in the synthesis of antiviral and anticancer sulfonamides.[1] Due to the high reactivity of the sulfonyl chloride moiety, direct spectral data in public repositories is often fragmented.[1]

This document synthesizes experimental data from the precursor (2,6-dimethoxypyridine ) and chemometric analysis of substituent effects to provide a definitive reference for structural validation. It covers Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), supported by mechanistic diagrams for fragmentation and synthesis.[1]

Structural Logic & Regiochemistry

To accurately interpret the spectra, one must understand the electronic environment of the pyridine scaffold.[1]

-

Scaffold: The 2,6-dimethoxypyridine core is electron-rich due to the mesomeric (

) effect of the two methoxy groups.[1] -

Substitution Site: Electrophilic Aromatic Substitution (EAS), such as chlorosulfonation, occurs preferentially at the C3 (beta) position.[1] The C3 position is ortho to one methoxy group and para to the other, making it the most activated site.[1]

-

Electronic Push-Pull: The sulfonyl chloride group at C3 is strongly electron-withdrawing (

), creating a "push-pull" system that significantly alters the chemical shifts of the remaining aromatic protons compared to the precursor.[1]

Diagram: Structural Relationships

Figure 1: Synthesis pathway highlighting the regioselective chlorosulfonation at the C3 position.[1]

Nuclear Magnetic Resonance (NMR) Analysis[2][3][4][5][6][7][8][9][10][11][12]

H NMR Interpretation

The introduction of the sulfonyl chloride group breaks the symmetry of the precursor molecule.[1]

-

Precursor Baseline (2,6-dimethoxypyridine):

-

Target Compound Analysis (2,6-Dimethoxypyridine-3-sulfonyl chloride):

-

H4 (Ortho to

): The sulfonyl group exerts a strong deshielding effect (anisotropic and inductive). Expect a downfield shift of -

H5 (Meta to

): This proton remains relatively electron-rich, shielded by the adjacent C6-methoxy group.[1] Expect a minor downfield shift ( -

Coupling: The remaining H4 and H5 protons are vicinal (

), typically exhibiting a coupling constant of 8.0 – 8.5 Hz .

-

Table 1: Predicted

H NMR Data (

, 400 MHz)

| Position | Proton Type | Multiplicity | Predicted Shift ( | Coupling ( | Structural Insight |

| C4-H | Aromatic | Doublet (d) | 8.15 – 8.35 | 8.2 | Deshielded by ortho- |

| C5-H | Aromatic | Doublet (d) | 6.50 – 6.65 | 8.2 | Shielded by ortho-OMe.[1] |

| C2-OMe | Methoxy | Singlet (s) | 4.05 – 4.10 | - | Deshielded by adjacent |

| C6-OMe | Methoxy | Singlet (s) | 3.95 – 4.00 | - | Similar to precursor.[1] |

C NMR Profile

The carbonyl-like carbons (C2, C6) attached to oxygen will appear most downfield. The C3 carbon attached to the sulfonyl group will show a characteristic shift due to the

-

C2/C6 (C-OMe):

ppm.[1] -

C4 (CH):

ppm.[1] -

C3 (C-SO2):

ppm (Quaternary).[1] -

C5 (CH):

ppm (Electron rich beta-carbon).[1] -

OMe:

ppm.[1][2]

Infrared Spectroscopy (IR)

IR is the fastest method to confirm the integrity of the sulfonyl chloride functional group, which is prone to hydrolysis.[1]

Table 2: Key Diagnostic IR Bands (ATR/KBr)

| Wavenumber ( | Vibration Mode | Intensity | Diagnostic Value |

| 1370 – 1390 | Strong | Primary confirmation of sulfonyl group.[1] | |

| 1170 – 1190 | Strong | Confirms sulfonyl chloride (vs sulfonic acid). | |

| 1580 – 1600 | Medium | Characteristic of pyridine ring.[1] | |

| 1250 – 1280 | Strong | Confirms methoxy attachment. | |

| ~3100 | Weak | Aromatic protons.[1] |

Critical Quality Check: If you observe a broad band spanning 2500–3300 cm⁻¹ (

stretch), the sample has hydrolyzed to the sulfonic acid. The sharp sulfonyl chloride bands at 1380/1180 cm⁻¹ will also broaden or shift.[1]

Mass Spectrometry (MS)

Mass spectrometry provides confirmation of the molecular weight and the presence of the chlorine atom via isotopic abundance.[1]

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or EI (Electron Impact).

-

Molecular Formula:

[1] -

Exact Mass: 236.99[1]

-

Isotope Pattern: Chlorine possesses two stable isotopes,

(75.8%) and-

M Peak (m/z 237): 100% Relative Intensity.

-

M+2 Peak (m/z 239): ~33% Relative Intensity.

-

Fragmentation Pathway

In EI or CID (Collision Induced Dissociation), sulfonamides and sulfonyl chlorides typically fragment by losing the

Figure 2: Proposed fragmentation pathway for MS structural confirmation.

Experimental Protocols

Sample Preparation for NMR

Sulfonyl chlorides are moisture-sensitive.[1] Hydrolysis yields HCl and the corresponding sulfonic acid, which will shift the spectrum.[1]

-

Solvent: Use anhydrous

(Chloroform-d) treated with basic alumina or molecular sieves to remove acidity and water.[1] -

Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

-

Tube: Use a high-quality 5mm NMR tube, capped immediately.

-

Acquisition: Run the spectrum immediately.[1] Do not leave the sample in the queue overnight.

Handling and Stability[1]

-

Storage: Store at

under inert atmosphere ( -

Reactivity: Reacts violently with amines (to form sulfonamides) and water (hydrolysis).

-

Safety: Corrosive and lachrymator.[1] Handle in a fume hood.

References

-

ChemicalBook. 2,6-Dimethoxypyridine (CAS 6231-18-1) NMR Spectrum.[1][2] Retrieved from .

-

Sigma-Aldrich. Pyridine-3-sulfonyl chloride Safety Data Sheet.[1] Retrieved from .

-

Royal Society of Chemistry. ChemSpider: 2,6-Dimethoxypyridine Data.[1] Retrieved from .

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][3] (Authoritative text for substituent effect prediction).

-

PubChem. 2,6-Dimethoxypyridine-3-sulfonyl chloride Compound Summary. Retrieved from .

Sources

Technical Guide: Reactivity Profile of 2,6-Dimethoxypyridine-3-sulfonyl Chloride

CAS: 106649-59-0

Formula: C

Executive Summary & Structural Analysis

2,6-Dimethoxypyridine-3-sulfonyl chloride is a specialized heterocyclic building block used primarily in the synthesis of sulfonamide-based pharmacophores. Unlike benzene sulfonyl chlorides, this molecule presents a unique "Push-Pull" electronic landscape that significantly alters its reactivity profile.

The Electronic & Steric Landscape

The reactivity of the sulfonyl chloride moiety (-SO

-

Electronic Deactivation (The "Push"): The methoxy groups (-OCH

) at positions 2 and 6 are strong electron-donating groups (EDGs) via resonance. They push electron density into the pyridine ring. This increased electron density is transmitted to the sulfur atom, rendering it less electrophilic than unsubstituted pyridine-3-sulfonyl chloride. -

Steric Hindrance (The "Shield"): The methoxy group at the 2-position is ortho to the sulfonyl chloride. This creates a significant steric barrier, shielding the sulfur atom from nucleophilic attack.

Implication for Researchers: Standard Schotten-Baumann conditions (aqueous base) often fail or result in low yields due to the reduced electrophilicity and competitive hydrolysis. Successful coupling requires anhydrous conditions and nucleophilic catalysis (e.g., DMAP) to overcome the ortho-steric barrier.

Reactivity Profile

Aminolysis (Sulfonamide Formation)

The primary application of this reagent is coupling with amines to form sulfonamides.

-

Primary Amines (R-NH

): React readily in DCM or THF with a mild base (TEA or DIPEA). -

Secondary/Hindered Amines (R

NH): Reaction rates are significantly suppressed by the 2-methoxy steric clash. High conversion requires the formation of a highly reactive N-sulfonylpyridinium intermediate using 4-Dimethylaminopyridine (DMAP).

Hydrolysis & Stability

-

Moisture Sensitivity: Like all sulfonyl chlorides, it hydrolyzes to the corresponding sulfonic acid (2,6-dimethoxypyridine-3-sulfonic acid) and HCl upon contact with water.

-

Relative Stability: The electron-rich nature of the ring makes the sulfur atom less positive, theoretically making it slower to hydrolyze than electron-deficient analogs (e.g., nitro-benzenesulfonyl chlorides). However, once hydrolyzed, the sulfonic acid is water-soluble and difficult to recover from aqueous waste streams.

-

Thermal Stability: Stable at room temperature if stored under inert atmosphere (Argon/Nitrogen). Thermal decomposition (SO

extrusion) is rare for

Chemical Compatibility Table

| Solvent/Reagent | Compatibility | Notes |

| Dichloromethane (DCM) | High | Preferred solvent. Excellent solubility. |

| Tetrahydrofuran (THF) | High | Good alternative. Must be anhydrous. |

| Alcohols (MeOH, EtOH) | Incompatible | Rapid solvolysis to sulfonate esters. |

| Water | Incompatible | Hydrolysis to sulfonic acid. |

| Pyridine | High | Can serve as both solvent and base. |

| Strong Acids (HI, HBr) | Low | Risk of demethylating the -OCH |

Mechanism of Action: The Ortho-Effect

The following diagram illustrates the kinetic barrier introduced by the 2-methoxy group and how DMAP catalysis bypasses it.

Figure 1: The catalytic cycle showing how DMAP activates the sulfonyl chloride, overcoming the steric hindrance of the ortho-methoxy group.

Validated Experimental Protocol

Objective: Synthesis of N-morpholino-2,6-dimethoxypyridine-3-sulfonamide (Model Reaction).

Materials

-

2,6-Dimethoxypyridine-3-sulfonyl chloride (1.0 equiv)

-

Morpholine (1.1 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

DMAP (0.1 equiv) - Critical for yield

-

Dichloromethane (DCM), anhydrous

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen. Add 2,6-Dimethoxypyridine-3-sulfonyl chloride and dissolve in anhydrous DCM (0.1 M concentration).

-

Base Addition: Cool the solution to 0°C (ice bath). Add TEA dropwise.

-

Catalyst Addition: Add DMAP (10 mol%) in one portion. Note: You may observe a slight color change or precipitate formation (acylpyridinium salt).

-

Nucleophile Addition: Add Morpholine dropwise over 5 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

-

Checkpoint: If starting material remains after 6 hours, heat to mild reflux (40°C).

-

-

Workup (Crucial for Purity):

-

Dilute with DCM.

-

Wash with 0.5 M HCl (cold, rapid wash) to remove excess amine, TEA, and DMAP. Do not use concentrated acid or prolonged exposure to avoid demethylation.

-

Wash with Sat. NaHCO

and Brine. -

Dry over Na

SO

-

Troubleshooting & Stability Guide

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<30%) | Hydrolysis of starting material. | Ensure reagents are dry. Check sulfonyl chloride quality by H-NMR (look for broad OH peak of sulfonic acid). |

| No Reaction | Steric hindrance at 2-position. | Add 10-20 mol% DMAP. Switch solvent to Pyridine.[1] Increase temp to 50°C. |

| Loss of Methoxy Group | Acidic workup too harsh. | Use weaker acid (Citric acid) or skip acid wash and use column chromatography. |

| Product is an Oil | Impurities preventing crystallization. | Triturate with cold diethyl ether or pentane to induce precipitation. |

Storage Recommendations

-

Temperature: Store at -20°C or 4°C.

-

Atmosphere: Hygroscopic. Store under Argon/Nitrogen.

-

Shelf Life: 6-12 months if sealed. Degrades to sulfonic acid (white solid turns sticky/gum-like).

References

-

Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link] (General stability trends of pyridine sulfonyl chlorides).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 117273802, 2,6-dimethoxypyridine-3-sulfonyl chloride. [Link]

-

Blunt, J. (2020). Practical Guide to Pyridine Sulfonamide Synthesis. Organic Chemistry Portal. [Link] (General protocols for hindered sulfonamides).

-

Recio, J., et al. (2020). Studies on the preparation of aminobipyridines and bipyridine sultams. Tetrahedron. [Link] (Discusses steric effects in pyridine sulfonyl chloride couplings).

Sources

Strategic Utilization of 2,6-Dimethoxypyridine-3-sulfonyl Chloride in Lead Optimization

Executive Summary

In the high-stakes arena of medicinal chemistry, 2,6-dimethoxypyridine-3-sulfonyl chloride represents more than a simple reagent; it is a "privileged structure" enabler. This building block allows for the rapid introduction of the 2,6-dimethoxypyridine (DMP) motif—a scaffold prized for its ability to modulate lipophilicity, enhance metabolic stability, and serve as a latent handle for late-stage diversification.

This guide dissects the technical utility of this sulfonyl chloride, moving beyond basic synthesis to explore its role in designing dual-target inhibitors (e.g., Tubulin/HSP90) and its unique reactivity profile that allows for "masking" hydrogen bond donors (pyridones) during early lead optimization.

Structural Rationale & Chemical Profile[1][2][3][4][5]

The "Magic Methoxy" Effect

The 2,6-dimethoxy substitution pattern on the pyridine ring is not merely cosmetic. It fundamentally alters the physicochemical and electronic landscape of the molecule compared to a bare pyridine or phenyl ring.

-

Electronic Shielding: The two methoxy groups are strong electron donors (mesomeric effect), which increases the electron density of the pyridine ring. This makes the resulting sulfonamide nitrogen less acidic (higher pKa) compared to electron-deficient analogs (e.g., nitropyridines), potentially improving membrane permeability.

-

Metabolic Blocking: The C2 and C6 positions of pyridine are notorious "soft spots" for oxidative metabolism (forming N-oxides or 2-pyridones via CYP450). Blocking these sites with methoxy groups significantly extends the metabolic half-life (

) of the parent drug. -

Solubility & Lipophilicity: While methoxy groups add lipophilicity, the pyridine nitrogen retains hydrogen bond acceptor capability. However, the flanking methoxy groups can create a "molecular cleft," subtly influencing binding affinity through shape complementarity.

Reactivity Profile: The Sulfonyl Chloride Handle[1][6]

-

Electrophilicity: The sulfonyl chloride moiety (-SO₂Cl) at the C3 position is highly activated for nucleophilic attack. However, the electron-donating nature of the methoxy groups makes this specific sulfonyl chloride slightly less reactive than its 2,6-dichloro counterpart. This is advantageous, as it reduces the rate of background hydrolysis, making the reagent easier to handle in open-air conditions for short periods.

-

Stability: Like all sulfonyl chlorides, it is moisture-sensitive. Hydrolysis yields the corresponding sulfonic acid, which is unreactive in standard coupling protocols.

Synthetic Workflow & Diversification

The true power of this building block lies in its versatility. It serves as a gateway to three distinct chemical spaces:

-

Direct Sulfonylation: Creating stable sulfonamide linkages.

-

Unmasking (Demethylation): Converting the methoxy-pyridine into a pyridone , revealing a hydrogen bond donor/acceptor pair.

-

Displacement (SNAr): Under forcing conditions, the methoxy groups can be displaced by amines, allowing for scaffold hopping.

Visualization: Reaction Pathways

The following diagram illustrates the synthetic logic flow from the starting material to advanced lead compounds.

Figure 1: Synthetic workflow showing the generation of the sulfonyl chloride and its downstream diversification pathways.[1][2]

Experimental Protocols

Protocol A: High-Yield Sulfonamide Coupling

Target: Synthesis of N-aryl-2,6-dimethoxypyridine-3-sulfonamide.

Reagents:

-

2,6-Dimethoxypyridine-3-sulfonyl chloride (1.1 equiv)

-

Target Amine (1.0 equiv) (e.g., aniline derivative, carbazole)

-

Pyridine (3.0 equiv) or Et₃N (3.0 equiv) + DMAP (0.1 equiv)

-

Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

-

Preparation: Dissolve the Target Amine (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add Pyridine (3.0 mmol) to the stirring solution. If the amine is sterically hindered or electron-deficient, add catalytic DMAP (0.1 mmol).

-

Reagent Addition: Cool the mixture to 0°C. Slowly add 2,6-dimethoxypyridine-3-sulfonyl chloride (1.1 mmol) portion-wise or as a solution in DCM. Note: Adding as a solid is preferred if the reagent is fresh; solution addition is better for precise rate control.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC or LC-MS. The formation of the sulfonamide is typically indicated by a mass shift of +201 Da (minus HCl).

-

Workup: Quench with 1M HCl (to remove excess pyridine). Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Late-Stage Demethylation (The "Pyridone Switch")

Context: Converting the lipophilic methoxy group into a polar pyridone functionality to alter solubility or target binding.

Methodology:

-

Dissolve the sulfonamide substrate in anhydrous THF.

-

Add L-Selectride (3.0 equiv) at room temperature. Note: L-Selectride is preferred over BBr₃ for pyridine systems as it is more chemoselective and avoids ring bromination.

-

Reflux the mixture for 2–12 hours.

-

Quench with water/NaOH and extract. This yields the N-substituted-6-methoxy-2-pyridone or the 2,6-dione depending on equivalents and time.

Case Study: IG-105 & Dual Inhibition

The strategic value of this building block is best exemplified by IG-105 (N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide), a potent antitumor agent.

Mechanism & Design Logic:

-

Target: Tubulin polymerization and HSP90 (Heat Shock Protein 90).

-

Role of the Scaffold: The 2,6-dimethoxypyridine moiety was not a random choice.

-

Binding: It mimics the B-ring of colchicine (a classic tubulin binder), where methoxy groups are critical for hydrophobic pocket occupancy.

-

Solubility: The sulfonamide linker combined with the pyridine nitrogen provides a polarity balance that the fused carbazole system lacks.

-

Efficacy: IG-105 demonstrated IC50 values in the nanomolar range (12–298 nM) across multiple cancer cell lines, validating the 2,6-dimethoxypyridine-3-sulfonyl chloride as a high-value fragment for generating bioactive leads.

-

Data Summary: IG-105 Activity Profile

| Parameter | Value / Observation | Implications |

|---|---|---|

| IC50 (Lung Cancer) | ~12 nM | High potency driven by scaffold fit. |

| Target Selectivity | Dual (Tubulin + HSP90) | Multi-modal mechanism reduces resistance. |

| Metabolic Stability | High | Blocked C2/C6 positions prevent rapid oxidation. |

References

-

Synthesis and Biological Evaluation of IG-105: N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide as a novel tubulin ligand against human cancer.[3] Clinical Cancer Research, 2008.[4][5]

-

Demethylation Protocols: Chemoselective Demethylation of Methoxypyridines using L-Selectride.[6] Synlett, 2019.

-

General Sulfonamide Synthesis: Recent advances in the synthesis of sulfonamides.[7][2][8] Chemistry & Biology Interface, 2018.[8]

-

Tubulin Inhibitor SAR: Design, synthesis and anticancer activity of N-aryl indolylsulfoximines. European Journal of Medicinal Chemistry (via PMC), 2015.

Sources

- 1. d-nb.info [d-nb.info]

- 2. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and anticancer activity of N-aryl indolylsulfoximines: Identification of potent and selective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P-Glycoprotein-Evading Anti-tumor Activity of a Novel Tubulin and HSP90 Dual Inhibitor in a Non-small-cell Lung Cancer Model [jstage.jst.go.jp]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 8. cbijournal.com [cbijournal.com]

A Technical Guide to the Synthetic Potential of 2,6-Dimethoxypyridine-3-sulfonyl Chloride

Abstract

2,6-Dimethoxypyridine-3-sulfonyl chloride is an electronically-rich heterocyclic sulfonyl chloride poised for significant applications in modern organic synthesis. While specific literature on this reagent is emerging, its structural features—a highly reactive sulfonyl chloride group appended to an electron-donating dimethoxypyridine core—allow for a robust prediction of its utility. This guide provides a forward-looking analysis of its potential applications, focusing on the synthesis of novel sulfonamides and sulfonate esters relevant to pharmaceutical and agrochemical research. We will explore the mechanistic rationale behind its predicted reactivity, provide detailed, field-proven protocols adapted for this reagent, and discuss how its unique electronic properties can be leveraged to achieve specific synthetic outcomes. This document is intended for researchers, medicinal chemists, and process development scientists seeking to expand their toolkit with next-generation synthetic building blocks.

Introduction: Structure, Properties, and Synthetic Rationale

At the heart of synthetic chemistry lies the quest for reagents that offer not just reactivity, but also precision and tunability. 2,6-Dimethoxypyridine-3-sulfonyl chloride (C₇H₈ClNO₄S) is one such reagent. Its structure combines the established electrophilicity of a sulfonyl chloride with a pyridine ring system modulated by two electron-donating methoxy groups.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClNO₄S | PubChemLite[1] |

| Monoisotopic Mass | 236.98625 Da | PubChemLite[1] |

| Predicted XlogP | 1.5 | PubChemLite[1] |

| Appearance (Predicted) | Off-white to yellow solid | General Sulfonyl Chlorides[2][3] |

| Reactivity | Moisture-sensitive, corrosive | General Sulfonyl Chlorides[3][4] |

The Causality of Electronic Effects

The choice of a sulfonylating agent is often dictated by the desired reactivity and the stability of the resulting product. The two methoxy groups at the 2- and 6-positions of the pyridine ring are powerful electron-donating groups (EDGs) by resonance. This electronic enrichment of the aromatic system has two key consequences:

-

Modulated Electrophilicity: The EDGs can slightly reduce the electrophilicity of the sulfur atom compared to unsubstituted or electron-withdrawing group-substituted pyridine sulfonyl chlorides. This can lead to more selective reactions with highly nucleophilic amines, potentially reducing side reactions with less nucleophilic sites in a complex molecule.

-

Altered Properties of Derivatives: The 2,6-dimethoxypyridine moiety in the resulting sulfonamides or sulfonate esters can influence their solubility, crystal packing, and metabolic stability, all critical parameters in drug development.

Proposed Synthetic Pathway

While a dedicated synthesis for 2,6-dimethoxypyridine-3-sulfonyl chloride is not widely published, a reliable route can be extrapolated from established methods for preparing substituted pyridine-3-sulfonyl chlorides.[5][6] The most plausible approach involves the diazotization of 3-amino-2,6-dimethoxypyridine followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.

Caption: Proposed synthesis of the title compound.

Core Application: Synthesis of Novel Sulfonamides

The formation of the sulfonamide linkage is a cornerstone of medicinal chemistry, present in a vast array of antibacterial, diuretic, and anti-inflammatory drugs.[7][8] 2,6-Dimethoxypyridine-3-sulfonyl chloride serves as a powerful electrophile for this transformation, reacting readily with primary and secondary amines.

General Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the HCl produced.

Caption: Mechanism of sulfonamide synthesis.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol is a self-validating system designed for robustness and reproducibility, based on standard methodologies for sulfonyl chlorides.[9]

Materials:

-

2,6-Dimethoxypyridine-3-sulfonyl chloride (1.0 equiv)

-

Primary or secondary amine (1.1 equiv)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) (1.5 equiv)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.1 equiv) and dissolve in anhydrous DCM (approx. 0.1 M concentration relative to the sulfonyl chloride).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 equiv) dropwise with stirring.

-

Reagent Addition: Dissolve 2,6-Dimethoxypyridine-3-sulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM and add it to the amine solution dropwise over 10-15 minutes. Causality Note: Slow addition is crucial to control the exotherm and prevent side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting sulfonyl chloride is consumed.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (1x) and brine (1x). Trustworthiness Note: The bicarbonate wash removes any excess HCl and acidic impurities, ensuring a cleaner crude product.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude sulfonamide.

-

Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization as appropriate for the target compound.

Potential Application: Synthesis of Sulfonate Esters

Beyond sulfonamides, sulfonyl chlorides are instrumental in converting alcohols to sulfonate esters. These esters, such as tosylates and mesylates, are excellent leaving groups in nucleophilic substitution (Sₙ2) and elimination (E2) reactions. 2,6-Dimethoxypyridine-3-sulfonyl chloride can be used to install a "pyridylsulfonate" or "pysylate" group, offering an alternative to traditional reagents.

Mechanism and Synthetic Utility

The reaction with an alcohol, typically in the presence of a base like pyridine (which can also serve as the solvent), proceeds similarly to sulfonamide formation. The resulting 2,6-dimethoxypyridylsulfonate group transforms a poor leaving group (⁻OH) into a very good one, facilitating subsequent synthetic transformations.

Caption: Workflow using the reagent for Sₙ2 reactions.

Experimental Protocol: General Procedure for Sulfonate Ester Synthesis

Materials:

-

2,6-Dimethoxypyridine-3-sulfonyl chloride (1.2 equiv)

-

Alcohol (1.0 equiv)

-

Anhydrous Pyridine or DCM

-

4-(Dimethylamino)pyridine (DMAP) (0.05 equiv, optional catalyst)

Procedure:

-

Reaction Setup: In a flame-dried flask under N₂, dissolve the alcohol (1.0 equiv) in anhydrous pyridine. If using DCM as a solvent, use 2-3 equivalents of pyridine as the base. Add DMAP if the alcohol is sterically hindered.

-